2-bromobutanoyl chloride physical and chemical properties
2-bromobutanoyl chloride physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromobutanoyl chloride, a key bifunctional reagent in organic synthesis, offers a versatile platform for the introduction of the 2-bromobutanoyl moiety into a wide array of molecules. Its dual reactivity, stemming from the presence of both a reactive acyl chloride and a bromine atom on the alpha-carbon, makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceutical compounds and other bioactive agents. This technical guide provides a comprehensive overview of the physical and chemical properties of 2-bromobutanoyl chloride, detailed experimental protocols for its synthesis and common reactions, and a summary of its spectroscopic data.
Physicochemical Properties
2-Bromobutanoyl chloride is a colorless to pale yellow liquid with a pungent odor.[1] It is highly reactive and sensitive to moisture. The key physical and chemical properties are summarized in the tables below for easy reference.
Identification
| Property | Value |
| Chemical Name | 2-Bromobutanoyl chloride |
| Synonyms | 2-Bromobutyryl chloride, α-Bromobutyryl chloride |
| CAS Number | 22118-12-3[2] |
| Molecular Formula | C₄H₆BrClO[1] |
| Molecular Weight | 185.45 g/mol [2] |
| Canonical SMILES | CCC(C(=O)Cl)Br[2] |
| InChI Key | DROZQELYZZXYSX-UHFFFAOYSA-N[1] |
Physical Properties
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 151 °C at 760 mmHg | [3] |
| Melting Point | Not available (decomposes) | [4] |
| Density | 1.532 g/cm³ at 20 °C | [3] |
| Refractive Index | 1.480 | [3] |
| Solubility | Soluble in organic solvents (e.g., dichloromethane (B109758), ether); insoluble in water.[1] |
Chemical Properties and Reactivity
2-Bromobutanoyl chloride is a potent electrophile, a characteristic attributed to the electron-withdrawing nature of both the acyl chloride and the alpha-bromo substituent.[1] This high reactivity makes it an excellent acylating agent for a variety of nucleophiles.
Key Reactivity Highlights:
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Reaction with Nucleophiles: It readily reacts with nucleophiles such as alcohols, amines, and thiols at the acyl carbon, leading to the formation of esters, amides, and thioesters, respectively. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
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Moisture Sensitivity: 2-Bromobutanoyl chloride is highly susceptible to hydrolysis. In the presence of water, it rapidly hydrolyzes to form 2-bromobutanoic acid and hydrochloric acid. Therefore, it must be handled under anhydrous conditions.
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Stability and Storage: To prevent degradation, 2-bromobutanoyl chloride should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Experimental Protocols
Synthesis of 2-Bromobutanoyl Chloride
The most common method for the preparation of 2-bromobutanoyl chloride is the reaction of 2-bromobutanoic acid with thionyl chloride.
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Caption: Synthesis of 2-Bromobutanoyl Chloride.
Materials:
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2-Bromobutanoic acid
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Thionyl chloride (SOCl₂)
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Anhydrous reaction vessel (e.g., round-bottom flask)
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Reflux condenser
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Stirring apparatus
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Distillation apparatus
Procedure:
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In a fume hood, equip a dry round-bottom flask with a reflux condenser and a magnetic stirrer.
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To the flask, add 2-bromobutanoic acid (1.0 equivalent).
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Slowly add thionyl chloride (1.2 to 1.5 equivalents) to the flask at room temperature with stirring. The addition is exothermic and will be accompanied by the evolution of sulfur dioxide and hydrogen chloride gas. Ensure the reaction is well-ventilated.
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After the initial vigorous reaction subsides, heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.
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Allow the reaction mixture to cool to room temperature.
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The excess thionyl chloride can be removed by distillation under atmospheric pressure.
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The crude 2-bromobutanoyl chloride is then purified by fractional distillation under reduced pressure.
Acylation of an Alcohol: Synthesis of Ethyl 2-bromobutanoate
This protocol describes the esterification of ethanol (B145695) with 2-bromobutanoyl chloride.
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Caption: Acylation of Ethanol.
Materials:
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2-Bromobutanoyl chloride
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Anhydrous ethanol
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Anhydrous non-nucleophilic base (e.g., pyridine or triethylamine)
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Anhydrous solvent (e.g., dichloromethane or diethyl ether)
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Anhydrous reaction vessel
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Stirring apparatus
Procedure:
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In a dry reaction vessel under an inert atmosphere, dissolve anhydrous ethanol (1.0 equivalent) and the base (1.1 equivalents) in the anhydrous solvent.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of 2-bromobutanoyl chloride (1.05 equivalents) in the anhydrous solvent to the cooled solution with stirring.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
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Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1 M HCl).
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Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
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The crude ester can be purified by column chromatography on silica (B1680970) gel.
Acylation of an Amine: Synthesis of N-Phenyl-2-bromobutanamide
This protocol outlines the amidation of aniline (B41778) with 2-bromobutanoyl chloride.
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Caption: Acylation of Aniline.
Materials:
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2-Bromobutanoyl chloride
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Aniline
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Anhydrous non-nucleophilic base (e.g., pyridine or triethylamine)
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Anhydrous solvent (e.g., dichloromethane or THF)
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Anhydrous reaction vessel
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Stirring apparatus
Procedure:
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In a dry reaction vessel under an inert atmosphere, dissolve aniline (1.0 equivalent) and the base (1.1 equivalents) in the anhydrous solvent.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of 2-bromobutanoyl chloride (1.05 equivalents) in the anhydrous solvent to the cooled solution with stirring.
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Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete (monitored by TLC).
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Upon completion, dilute the reaction mixture with the solvent and wash sequentially with water, dilute aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate solution, and brine.
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Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
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The crude amide can be purified by recrystallization or column chromatography on silica gel.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for 2-bromobutanoyl chloride. Actual values may vary slightly depending on the solvent and instrument used.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.5 | Triplet | 1H | CH-Br |
| ~2.2 | Multiplet | 2H | -CH₂- |
| ~1.1 | Triplet | 3H | -CH₃ |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (acyl chloride) |
| ~55 | CH-Br |
| ~30 | -CH₂- |
| ~12 | -CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2975 | Medium-Strong | C-H stretch (alkane) |
| ~1790 | Strong | C=O stretch (acyl chloride) |
| ~1460 | Medium | C-H bend (alkane) |
| ~650 | Medium-Strong | C-Br stretch |
Mass Spectrometry
| m/z | Interpretation |
| 184/186 | Molecular ion peak (M⁺, due to ⁷⁹Br and ⁸¹Br isotopes) |
| 149 | [M - Cl]⁺ |
| 105/107 | [M - Br]⁺ |
| 57 | [C₄H₉]⁺ (loss of Br and COCl) |
Safety and Handling
2-Bromobutanoyl chloride is a corrosive and flammable liquid.[2] It causes severe skin burns and eye damage.[2] It is also harmful if swallowed or inhaled.
GHS Hazard Statements:
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H226: Flammable liquid and vapor.[2]
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H314: Causes severe skin burns and eye damage.[2]
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H335: May cause respiratory irritation.
Precautions:
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Handle in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Keep away from heat, sparks, and open flames.
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Store in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and strong bases.
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In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Applications in Research and Drug Development
The unique structural features of 2-bromobutanoyl chloride make it a valuable building block in the synthesis of a variety of organic compounds.
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Pharmaceutical Intermediates: It is used in the synthesis of various pharmaceutical intermediates where the 2-bromobutanoyl moiety is a key structural element. The bromine atom can be subsequently displaced by other nucleophiles to introduce further functionality.
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Asymmetric Synthesis: The chiral center at the alpha-carbon allows for its use in stereoselective synthesis, leading to the preparation of enantiomerically pure compounds.
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Derivatization Agent: It can be used to derivatize alcohols and amines for analytical purposes, such as chromatography, by introducing a UV-active or mass-spectrometry-friendly tag.
Conclusion
2-Bromobutanoyl chloride is a highly reactive and versatile reagent with significant applications in organic synthesis. A thorough understanding of its physical and chemical properties, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in the laboratory. The experimental procedures and spectroscopic data provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working with this important chemical intermediate.
